Cas no 1247458-49-6 (1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine)

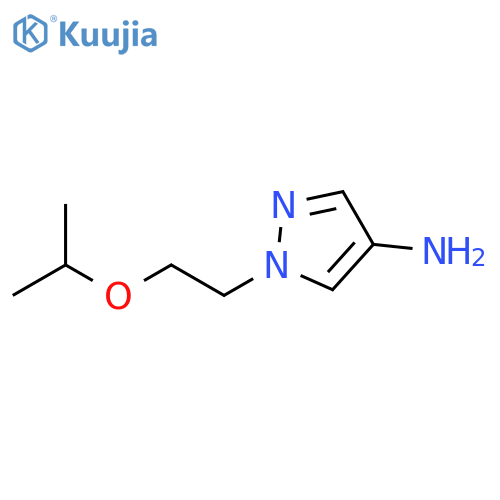

1247458-49-6 structure

商品名:1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-4-amine, 1-[2-(1-methylethoxy)ethyl]-

- 1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine

- CS-0284426

- SCHEMBL17209880

- 1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine

- EN300-1106715

- AKOS010746276

- 1247458-49-6

- 1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine

-

- インチ: 1S/C8H15N3O/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3

- InChIKey: AQUDYYYTCGFJJM-UHFFFAOYSA-N

- ほほえんだ: N1(CCOC(C)C)C=C(N)C=N1

計算された属性

- せいみつぶんしりょう: 169.121512110g/mol

- どういたいしつりょう: 169.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- 密度みつど: 1.12±0.1 g/cm3(Predicted)

- ふってん: 295.8±20.0 °C(Predicted)

- 酸性度係数(pKa): 3.50±0.10(Predicted)

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106715-0.1g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 95% | 0.1g |

$490.0 | 2023-10-27 | |

| Enamine | EN300-1106715-1.0g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 1g |

$857.0 | 2023-05-25 | ||

| Enamine | EN300-1106715-5.0g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 5g |

$2485.0 | 2023-05-25 | ||

| Enamine | EN300-1106715-2.5g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 95% | 2.5g |

$1089.0 | 2023-10-27 | |

| Enamine | EN300-1106715-1g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 95% | 1g |

$557.0 | 2023-10-27 | |

| Enamine | EN300-1106715-5g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 95% | 5g |

$1614.0 | 2023-10-27 | |

| Enamine | EN300-1106715-10.0g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 10g |

$3683.0 | 2023-05-25 | ||

| Enamine | EN300-1106715-0.05g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 95% | 0.05g |

$468.0 | 2023-10-27 | |

| Enamine | EN300-1106715-0.5g |

1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-4-amine |

1247458-49-6 | 95% | 0.5g |

$535.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355096-100mg |

1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine |

1247458-49-6 | 98% | 100mg |

¥20379.00 | 2024-08-09 |

1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1247458-49-6 (1-2-(propan-2-yloxy)ethyl-1H-pyrazol-4-amine) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量